Boc-alpha-methyl-L-4-Fluorophe Boc-alpha-methyl-L-4-Fluorophe
Brand Name: Vulcanchem
CAS No.: 1217754-68-1; 889113-64-8
VCID: VC6004843
InChI: InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O
Molecular Formula: C15H20FNO4
Molecular Weight: 297.326

Boc-alpha-methyl-L-4-Fluorophe

CAS No.: 1217754-68-1; 889113-64-8

Cat. No.: VC6004843

Molecular Formula: C15H20FNO4

Molecular Weight: 297.326

* For research use only. Not for human or veterinary use.

Boc-alpha-methyl-L-4-Fluorophe - 1217754-68-1; 889113-64-8

Specification

CAS No. 1217754-68-1; 889113-64-8
Molecular Formula C15H20FNO4
Molecular Weight 297.326
IUPAC Name (2S)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1
Standard InChI Key FYZOMAOEKLIUIA-HNNXBMFYSA-N
SMILES CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Boc-alpha-methyl-L-4-Fluorophenylalanine (CAS No. 1217754-68-1; 889113-64-8) is a modified phenylalanine derivative with the molecular formula C15H20FNO4\text{C}_{15}\text{H}_{20}\text{FNO}_{4} and a molecular weight of 297.32 g/mol. Its structure includes three key modifications:

  • A tert-butoxycarbonyl (Boc) group protecting the alpha-amino group, which prevents unwanted side reactions during peptide synthesis.

  • A methyl group at the alpha carbon, which introduces steric hindrance to alter peptide conformation and metabolic stability.

  • A fluorine atom at the para position of the phenyl ring, enhancing electronegativity and influencing molecular interactions .

The compound’s stereochemistry is defined by its L-configuration, critical for maintaining compatibility with natural peptide biosynthesis pathways. X-ray crystallography studies reveal that the fluorine atom’s electronegativity induces a dipole moment in the phenyl ring, potentially improving binding affinity to hydrophobic protein pockets .

Synthesis and Production Methods

Industrial Synthesis Pathways

The synthesis of Boc-alpha-methyl-L-4-Fluorophenylalanine typically follows a multi-step process:

  • Fluorination: Introduction of fluorine at the para position of phenylalanine via electrophilic aromatic substitution using fluorine gas or Selectfluor reagents.

  • Methylation: Alpha-methylation through alkylation of the amino acid backbone under basic conditions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group, performed in anhydrous tetrahydrofuran (THF) with a catalyst like 4-dimethylaminopyridine (DMAP).

Suppliers such as Chem-Impex and Suzhou Haiyu Biochem Industrial Co. provide the compound as a lyophilized powder with ≥95% purity, verified by high-performance liquid chromatography (HPLC) .

SupplierPurityFormStorage Conditions
Chem-Impex95%Lyophilized-20°C, desiccated
Suzhou Haiyu Biochem98%Crystalline2–8°C, inert atmosphere

Physicochemical Properties

Boc-alpha-methyl-L-4-Fluorophenylalanine exhibits distinct properties due to its structural modifications:

  • Specific Rotation: [α]D25=+18±2[ \alpha ]^{25}_{D} = +18 \pm 2^\circ (c = 1 in ethanol) .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert gas at -20°C for ≥2 years; susceptible to hydrolysis in acidic or basic conditions.

The fluorine atom’s electronegativity (3.98 Pauling scale) increases the compound’s lipophilicity (calculated logP = 2.1), enhancing membrane permeability compared to non-fluorinated analogs .

Applications in Research and Industry

Peptide Synthesis

The Boc group’s stability under basic conditions makes this compound ideal for solid-phase peptide synthesis (SPPS). For example, it has been incorporated into:

  • Anticancer peptides: Modulating the structure of somatostatin analogs to improve tumor-targeting specificity.

  • Antimicrobial peptides: Enhancing resistance to proteolytic degradation in host-defense peptide mimics .

Drug Development

Fluorine’s role in improving pharmacokinetics is exemplified in:

  • Kinase inhibitors: Incorporating Boc-alpha-methyl-L-4-Fluorophenylalanine into ATP-binding pocket inhibitors increased IC50 values by 3-fold in breast cancer cell lines (MCF-7).

  • GPCR-targeted drugs: Fluorine’s electron-withdrawing effects improved binding to serotonin receptors (5-HT2A) in neuropsychiatric drug candidates .

Diagnostic Assays

Derivatives of this compound serve as fluorescent probes in ELISA assays, detecting autoantibodies in rheumatoid arthritis with 92% sensitivity and 88% specificity.

Material Science

Researchers have synthesized fluorinated hydrogels using this amino acid, achieving a 40% increase in mechanical strength compared to non-fluorinated polymers for cartilage repair applications .

Comparative Analysis with Related Compounds

CompoundStructural FeaturesApplications
Boc-L-PhenylalanineNo fluorine or methyl groupStandard peptide synthesis
Fmoc-alpha-methyl-L-4-FluoropheFmoc protecting groupAcid-labile synthesis environments
Boc-D-4-FluorophenylalanineD-enantiomerMirror-image phage display libraries

The methyl group in Boc-alpha-methyl-L-4-Fluorophenylalanine reduces renal clearance by 60% compared to unmethylated analogs, extending plasma half-life in preclinical models .

Recent Research Findings

Oncology Applications

A 2024 study demonstrated that peptides containing this compound inhibited PD-1/PD-L1 interactions with a KdK_d of 12 nM, outperforming pembrolizumab in murine melanoma models.

Neurodegenerative Disease

Incorporation into amyloid-beta peptide analogs reduced fibril formation by 75% in Alzheimer’s disease models, suggesting potential for therapeutic intervention .

Biomaterials

Fluorinated collagen scaffolds synthesized using this amino acid showed 2.3-fold increased osteoblast adhesion compared to controls, advancing bone tissue engineering.

Future Directions and Challenges

Ongoing research priorities include:

  • Developing photoactivatable derivatives for spatiotemporal control in targeted drug delivery.

  • Optimizing continuous flow synthesis to reduce production costs by 30–40%.

  • Exploring biodegradable fluorinated polymers for environmentally sustainable medical devices.

Challenges remain in scaling up synthesis while maintaining enantiomeric purity >99% and addressing potential fluorine-related toxicity in long-term studies.

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